(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Description
BenchChem offers high-quality (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-31-19-12-6-16(7-13-19)15-20-22(28)26(24(32)33-20)14-4-2-3-5-21(27)25-18-10-8-17(9-11-18)23(29)30/h6-13,15H,2-5,14H2,1H3,(H,25,27)(H,29,30)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLRHTXDIOHZOV-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a compound with potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 4-methoxybenzaldehyde and employing various reagents to introduce the thiazolidinone moiety. The synthetic pathway generally includes:
- Formation of Thiazolidinone : Reaction of 4-methoxybenzaldehyde with thioketones.
- Amidation : Coupling with hexanoic acid derivatives to form the amide bond.
- Purification : Utilizing techniques such as recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. For instance, studies have shown that related thiazolidinones can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound has been tested against various cancer cell lines, demonstrating an IC50 value in the micromolar range, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
Antimicrobial Activity
In addition to its anticancer effects, (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazolidinone derivatives, including the compound in focus. The results indicated significant tumor growth inhibition in xenograft models, suggesting potential for further development as an anticancer agent. -
Antimicrobial Testing :
Another study assessed the antimicrobial properties using disk diffusion methods against clinical isolates of bacteria. The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
